- Esterification study of acetoxysilane by alcohols and phenolsOrganosilicon Chemistry V: Molecules to Materials, 2003, (2003), 344-347,
Cas no 97-53-0 (Eugenol)
Eugenol is an essential oil found in cloves, which has antibacterial, insect repellent and antioxidant activities Eugenol can also inhibit lipid peroxidation
Eugenol structure
Eugenol Properties
Names and Identifiers
-
- Eugenol
- SYNTHETIC CLOVE OIL
- PHENOL, 4-ALLYL-2-METHOXY
- 1,3,4-Eugenol
- 1-Allyl-4-hydroxy-3-methoxybenzene
- 1-Hydroxy-2-methoxy-4-allylbenzene
- 1-Hydroxy-2-methoxy-4-prop-2-enylbenzene
- 2-Hydroxy-5-allylanisole
- 2-Methoxy-1-hydroxy-4-allylbenzene
- 4-Allyl-2-methoxyphenol
- 4-Allyl-2-methoxyphenol Solution
- EUGENOL(AS)
- EUGENOL(P)
- 2-methoxy-4-(2-propen-1-yl)phenol
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- 2-methoxy-4-allyl phenol
- 4-allylguaiacol
- Engenol
- FA 100
- FEMA 2467
- femano.2467
- p-Eugenol
- 1-Allyl-3-methoxy-4-hydroxybenzene
- Eugenol
- Eugenic acid
- Allylguaiacol
- Caryophyllic acid
- p-Allylguaiacol
- 2-Methoxy-4-prop-2-enylphenol
- 2-Methoxy-4-allylphenol
- Phenol, 2-methoxy-4-(2-propenyl)-
- 4-Allylcatechol-2-methyl ether
- Synthetic eugenol
- 2-Methoxy-4-(2-propenyl)phenol
- 4-Allyl-1-hydroxy-2-methoxybenzene
- 5-Allylguaiacol
- 1-Hydroxy-2-methoxy-4-prop-
- 2-Methoxy-4-(2-propen-1-yl)phenol (ACI)
- Phenol, 2-methoxy-4-(2-propenyl)- (9CI)
- Phenol, 4-allyl-2-methoxy- (8CI)
- 2-Methoxy-4-(2′-propenyl)phenol
- 2-Methoxy-4-[2-allyl]phenol
- 3-(3-Methoxy-4-hydroxyphenyl)propene
- 3-(4-Hydroxy-3-methoxyphenyl)-1-propene
- 4-Allenylguaiacol
- 4-Hydroxy-3-methoxyallylbenzene
- AQUI-S 20E
- Bioxeda
- Dentogum
- MeSH ID: D005054
- NSC 209525
- NSC 8895
- ConMedNP.474
- 2-Methoxy 4-allylphenol
- 4-Allyl 2-methoxyphenol
- MLSMR
- 4-Hydroxy-3-methoxy-1-allylbenzene
- 1-Allyl 4-hydroxy 3-methoxybenzene
- 1-Hydroxy-2-methoxy-4-propenylbenzene
- SMR000059114
- 2-Hydroxy 5-allylanisole
- MLS000028901
- +Expand
-
- MFCD00008654
- RRAFCDWBNXTKKO-UHFFFAOYSA-N
- 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
- OC1C(OC)=CC(CC=C)=CC=1
- 1366759
Computed Properties
- 164.08373g/mol
- 0
- 2
- 1
- 2
- 3
- 164.08373g/mol
- 164.08373g/mol
- 29.5Ų
- 12
- 145
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- 0
- 164.20
Experimental Properties
- Odor of cloves
- greater than 1.0 (NTP, 1992) (Relative to Air)
- Darkens and thickens on exposure to air.
- When heated to decomposition it emits acrid smoke and irritating fumes.
- 7.817 centipoise at 20 °C
- 30.929 dynes/cm
- pKa = 10.19 at 25 °C
- Spicy, pungent taste
- 2.12930
- 29.46000
- 3898
- n20/D 1.541(lit.)
- Slightly soluble
- 254 °C(lit.)
- −12-−10 °C (lit.)
- 0.01 mm Hg at 68 °F ; 0.03 mm Hg at 77° F (NTP, 1992)
- Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
- 2467
- 2.46g/l
- 2000 μg/mL in methanol
- Oil
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Slightly soluble in water, soluble in ethanol, acetone, ethyl acetate, ether, chloroform and other organic solvents.
- Air Sensitive
- 1.067 g/mL at 25 °C(lit.)
- Index of refraction: 1.5405 at 20 °C/D
- Odor of cloves
Eugenol Security Information
- GHS07 GHS08
- SJ4375000
- 1
- S26-S36-S24/25
- R22; R38
- Xn
- NONH for all modes of transport
- H302,H315,H317,H319,H334,H335
- P261,P280,P305+P351+P338,P342+P311
- dangerous
- −20°C
- 36/38-43
- Danger
- Yes
- LD50 in rats, mice (mg/kg): 2680, 3000 orally (Hagan)
- 10-23
Eugenol Customs Data
- 29095090
-
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Eugenol Price
Eugenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water Solvents: Methyl ethyl ketone ; 200 h, 20 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Silica , Oxygen ; 20 h, 20 °C; 10 h, 100 °C
Reference
- Silicone derivatives of fragrant, flavoring and medicinal substances, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium ; 90 min, 100 °C
Reference
- Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditionsMolecular Diversity, 2015, 19(3), 481-500,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; rt
Reference
- Preparation of eugenol, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetyl bromide Catalysts: Lithium bromide ; 6 h, 30 - 35 °C
1.2 Reagents: Methanol ; 0.75 - 4 h, rt
1.2 Reagents: Methanol ; 0.75 - 4 h, rt
Reference
- Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system, India, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Decane
Reference
- Preparation of phenyl alkyl (thio)ethers, Germany, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane ; -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Methanol ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Selective O-deallylation of ortho-allyloxyanisolesSynlett, 2008, (13), 1957-1960,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Magnesium , Titanium chloride (TiCl3) Solvents: Tetrahydrofuran
Reference
- Selective deprotection of ethers by low-valent titanium: facile cleavage of propargyl ethersSynlett, 1993, (8), 581-2,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ; 1 - 12 h, rt
Reference
- KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one potNew Journal of Chemistry, 2020, 44(39), 16702-16707,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Bismuth trichloride Solvents: Acetonitrile , Water ; 1 h, 50 °C
Reference
- Bismuth trichloride-mediated cleavage of phenolic methoxymethyl ethersSynthetic Communications, 2016, 46(7), 586-593,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Cupric nitrate , Cobalt dinitrate Solvents: Water ; rt → 75 °C; 75 °C → rt
1.2 Catalysts: Urea ; 12 h, 200 °C; 900 °C
1.3 Catalysts: Ethylenediaminetetraacetic acid , (+)-Tartaric acid
1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 16 °C
1.6 Reagents: Sodium chloride Solvents: Water ; 16 °C; 16 °C → 12 °C
1.7 2 h, 22 °C; 1 h, 27 °C
1.2 Catalysts: Urea ; 12 h, 200 °C; 900 °C
1.3 Catalysts: Ethylenediaminetetraacetic acid , (+)-Tartaric acid
1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 16 °C
1.6 Reagents: Sodium chloride Solvents: Water ; 16 °C; 16 °C → 12 °C
1.7 2 h, 22 °C; 1 h, 27 °C
Reference
- A method for synthesis of eugenol, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Sodium tetrachloroaurate Solvents: Methanol ; 7 h, rt
Reference
- Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) DihydrateSynthesis, 2015, 47(1), 55-64,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , 1,1,3,3-Tetramethyldisiloxane , Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
Reference
- Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional GroupsACS Catalysis, 2021, 11(21), 13337-13347,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine , Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide , Toluene ; 30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ; pH 5
1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ; pH 5
Reference
- High-yielding cleavage of (aryloxy) acetatesEuropean Journal of Organic Chemistry, 2008, (2), 337-342,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium iodide , Aluminum trichloride hexahydrate Solvents: Acetonitrile , Water ; 30 min, rt
1.2 4 h, 80 °C
1.2 4 h, 80 °C
Reference
- AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated mediaSynthetic Communications, 2006, 36(9), 1259-1264,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
1.2 Reagents: Sodium borohydride
Reference
- Deoxymercuration with nickel borideIndian Journal of Chemistry, 1989, (1989), 853-4,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
Eugenol Raw materials
- 2,5-dihydrofuran-2,5-dione
- Mercury, bromo[3-(4-hydroxy-3-methoxyphenyl)-2-methoxypropyl]-
- 4-allyl-2-methoxy-1-(methoxymethoxy)benzene
- BENZENE, 2-METHOXY-4-(2-PROPENYL)-1-(2-PROPYNYLOXY)-
- Silane, (1,1-dimethylethyl)[2-methoxy-4-(2-propenyl)phenoxy]dimethyl-
- 5-Allyl-2-hydroxy-3-methoxybenzoic acid
- 1-(2-Ethoxyethoxy)-2-methoxy-4-(2-propen-1-yl)benzene
- Silanediol, [2-methoxy-4-(2-propenyl)phenoxy]methyl-, diacetate
- Benzene, 2-methoxy-4-(2-propenyl)-1-(2-propenyloxy)-
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene
- (4-Allyl-2-methoxyphenoxy)acetic acid
- Sulfate Lignin
- Guaiacol
- Eugenol acetate
- Eugenol
- Isoeugenol
Eugenol Preparation Products
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97-53-0 (Eugenol) Related Products
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- 487-11-6(5-Allyl-1,2,3-trimethoxybenzene)
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- 51-61-6(4-(2-Aminoethyl)benzene-1,2-diol)
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